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molecular formula C11H11NO5 B8357422 Methyl 3-{[methoxy(oxo)acetyl]amino}benzoate

Methyl 3-{[methoxy(oxo)acetyl]amino}benzoate

Cat. No. B8357422
M. Wt: 237.21 g/mol
InChI Key: HYAGBCYHNKLCLX-UHFFFAOYSA-N
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Patent
US07696231B2

Procedure details

To a solution of methyl 4-aminobenzoate (500 mg, 3.31 mmol) in anydrous pyridine (10 mL) was added dropwise methyl chlorooxoacetate (370 μL, 3.97 mmol) at 0° C. After 5 min the temperature was allowed to warm up to rt. After 90 min, aminomethyl resin (Polymers Laboratories PL-AMS, 1.96 mmol/g, 720 mg) was added and the resulting mixture was stirred overnight at rt. After filtration and rinsing the resin, water (50 mL) was added into the filtrate and a white solid precipated out. Filtration and washing with water gave a solid which was dried under vacuo at 70° C. for 5 hrs. The title compound (554 mg) was obtained as a white solid (71%) in 99.6% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
370 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.Cl[C:13](=[O:18])[C:14]([O:16][CH3:17])=[O:15].[N:19]1C=CC=CC=1>>[CH3:17][O:16][C:14](=[O:15])[C:13]([NH:19][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:2]=1)[C:6]([O:8][CH3:9])=[O:7])=[O:18]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=CC=C(C(=O)OC)C=C1
Name
Quantity
370 μL
Type
reactant
Smiles
ClC(C(=O)OC)=O
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 90 min
Duration
90 min
ADDITION
Type
ADDITION
Details
aminomethyl resin (Polymers Laboratories PL-AMS, 1.96 mmol/g, 720 mg) was added
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
rinsing the resin, water (50 mL)
ADDITION
Type
ADDITION
Details
was added into the filtrate
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was dried under vacuo at 70° C. for 5 hrs
Duration
5 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C(=O)NC=1C=C(C(=O)OC)C=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 554 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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